![molecular formula C15H19N5OS2 B282686 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to act as a modulator of the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action and how it affects the GABAergic system. Another direction is to explore its potential use in the treatment of depression, anxiety, and schizophrenia. Additionally, future studies could focus on improving its solubility in aqueous solutions to facilitate its use in lab experiments.
Synthesemethoden
The synthesis of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been achieved using various methods. One of the methods involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-benzyl-1-piperazinyl)-2-oxoethylthiocyanate in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-benzyl-1-piperazinyl)-2-oxoethylisothiocyanate in the presence of a base. Both methods have been reported to yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C15H19N5OS2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H19N5OS2/c16-14-17-18-15(23-14)22-11-13(21)20-8-6-19(7-9-20)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17) |
InChI-Schlüssel |
KFQVBMYIVLDQKV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
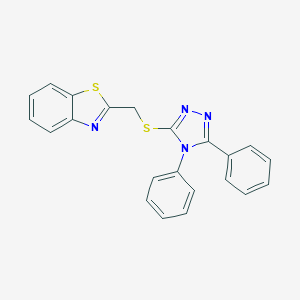
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)

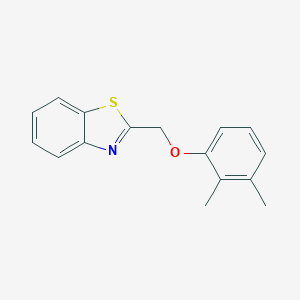
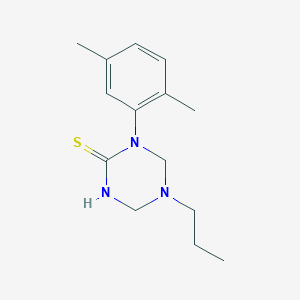

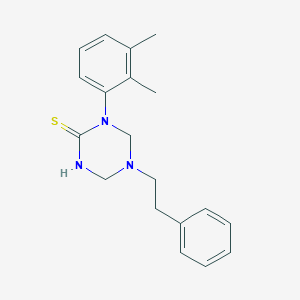
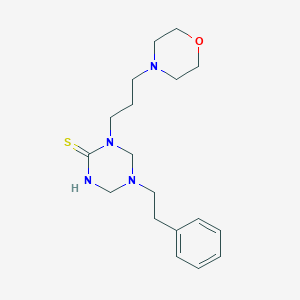
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)